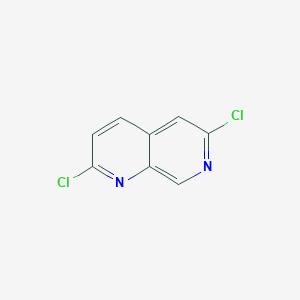

2,6-Dichloro-1,7-naphthyridine

Beschreibung

Significance of the 1,7-Naphthyridine (B1217170) Core in Chemical Science

The 1,7-naphthyridine nucleus is a privileged heterocyclic scaffold in chemical science, particularly in the domain of medicinal chemistry. Naphthyridines, which are bicyclic aromatic compounds composed of two fused pyridine (B92270) rings, exist as several structural isomers, with the 1,7-isomer being a prominent member. The strategic placement of nitrogen atoms within this framework imparts unique electronic properties and the capacity for specific molecular interactions, such as hydrogen bonding, with biological targets. nih.gov

Derivatives of the broader naphthyridine family have been shown to exhibit a wide spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities. mdpi.com Specifically, the 1,7-naphthyridine core is a key structural component in various biologically active molecules. Research has demonstrated that compounds built upon this scaffold can function as potent inhibitors of enzymes and modulators of receptors that are implicated in disease pathways. researchgate.net This makes the 1,7-naphthyridine ring system a valuable template for the design and development of new therapeutic agents.

Historical Context of 2,6-Dichloro-1,7-naphthyridine Discovery and Initial Investigations

The journey into the chemistry of naphthyridines began long before the specific synthesis of its dichlorinated derivatives. The six possible parent naphthyridine isomers were synthesized over several decades. A significant milestone was reached in 1958 with the first reported synthesis of the unsubstituted 1,7-naphthyridine parent ring system. nih.gov

The subsequent development of halogenated naphthyridines, such as this compound, was a logical progression, as halogen atoms serve as versatile synthetic handles. While a singular "discovery" paper for this compound is not prominently cited in seminal literature, its synthesis follows established principles of heterocyclic chemistry. Typically, such compounds are prepared from a corresponding naphthyridinedione or dihydroxynaphthyridine precursor. For instance, the synthesis of the analogous 2,6-dichloro-1,5-naphthyridine (B1582902) is achieved through the chlorination of a methoxy-naphthyridinone precursor using a chlorinating agent like phosphorus oxychloride (POCl₃). It is through such well-established chlorination reactions that compounds like this compound became accessible to the research community.

Table 1: Key Milestones in Naphthyridine Synthesis

| Year | Milestone | Reference(s) |

| 1927 | First synthesis of unsubstituted 1,5- and 1,8-naphthyridine (B1210474). | nih.gov |

| 1958 | First synthesis of unsubstituted 1,6-, 1,7-, and 2,7-naphthyridine (B1199556). | nih.gov |

| 1965 | Isolation of the final isomer, 2,6-naphthyridine, completing the parent family. | nih.gov |

Scope and Objectives of Current Academic Research on this compound

In modern synthetic chemistry, this compound is primarily valued as a versatile chemical building block. The two chlorine atoms on the naphthyridine core are excellent leaving groups, making them ideal sites for introducing chemical diversity through various reactions.

Current research objectives involving this compound are largely centered on its use as an intermediate for the synthesis of more complex, functionalized molecules. The primary reactions employed are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. acs.org

Nucleophilic Substitution: The electron-withdrawing nature of the nitrogen atoms in the rings makes the carbon atoms to which the chlorines are attached electrophilic and thus susceptible to attack by nucleophiles. This allows for the displacement of one or both chlorine atoms by a wide range of nucleophiles, including amines, alcohols, and thiols, to generate libraries of new 1,7-naphthyridine derivatives.

Cross-Coupling Reactions: The chloro-substituents are amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Buchwald-Hartwig amination reactions. acs.orguwindsor.ca These powerful methods allow for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the attachment of diverse aryl, alkyl, and amino groups to the 1,7-naphthyridine scaffold. nih.govacs.org

The overarching goal of these synthetic efforts is to rapidly generate novel and diverse molecular structures based on the 1,7-naphthyridine core. These new compounds are then often subjected to biological screening to discover new potential lead compounds for drug discovery programs. The reactivity of this compound provides an efficient pathway to explore the structure-activity relationships of this important class of heterocyclic compounds.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₄Cl₂N₂ |

| Molecular Weight | 199.04 g/mol |

| CAS Number | 93493-69-7 |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,6-dichloro-1,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-7-2-1-5-3-8(10)11-4-6(5)12-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTSKFSYPNOCOSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=CN=C(C=C21)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90575353 | |

| Record name | 2,6-Dichloro-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90575353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93493-69-7 | |

| Record name | 2,6-Dichloro-1,7-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93493-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90575353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6 Dichloro 1,7 Naphthyridine and Its Precursors

Classical Synthetic Routes to the 1,7-Naphthyridine (B1217170) Scaffold

The construction of the bicyclic 1,7-naphthyridine ring system is foundational to the synthesis of its derivatives. Historically, several named reactions have been adapted to produce naphthyridine isomers. For the 1,7-naphthyridine scaffold, the Friedländer annulation is a particularly relevant and widely demonstrated classical method. researchgate.net

The Friedländer synthesis involves the condensation of an o-aminopyridine aldehyde or ketone with a compound containing an activated methylene (B1212753) group (e.g., a ketone or ester). Specifically for the 1,7-naphthyridine skeleton, a 3-aminopyridine-4-carbonyl compound serves as the key precursor. The reaction is typically catalyzed by a base (like sodium hydroxide) or an acid. A notable example is the preparation of 2,4-disubstituted-1,7-naphthyridine from 3-amino-4-acetylpyridine and a suitable ketone. researchgate.net The versatility of this method allows for the introduction of various substituents onto the newly formed ring based on the choice of the methylene-containing reactant.

Other classical methods, such as the Skraup and Combes reactions, are also prominent in naphthyridine chemistry, though they are more commonly associated with other isomers like the 1,5- and 1,8-naphthyridines, respectively. researchgate.netnih.gov The Skraup reaction, for instance, typically employs an aminopyridine and glycerol (B35011) in the presence of an oxidizing agent and sulfuric acid. researchgate.netnih.gov

Table 1: Comparison of Classical Routes to Naphthyridine Scaffolds

| Reaction Name | Typical Precursors | Isomer Formed | Key Conditions | Reference |

|---|---|---|---|---|

| Friedländer Annulation | 3-Amino-4-acetylpyridine + Active Methylene Compound | 1,7-Naphthyridine | Base (e.g., NaOH) or Acid Catalysis | researchgate.net |

| Skraup Reaction | 3-Aminopyridine + Glycerol | 1,5- or 1,7-Naphthyridine | H₂SO₄, Oxidizing Agent (e.g., As₂O₅) | researchgate.netnih.gov |

| Combes Reaction | 2,6-Diaminopyridine + 1,3-Diketone | 1,8-Naphthyridine (B1210474) | Acid (e.g., PPA) |

Targeted Synthesis of 2,6-Dichloro-1,7-naphthyridine

Direct synthesis of this compound is not commonly reported, necessitating a multi-step approach. This typically involves the initial synthesis of a precursor molecule, such as a dihydroxy-1,7-naphthyridine, followed by a chlorination step.

Multi-step Reaction Sequences and Pathway Analysis

A plausible and widely utilized strategy for introducing chlorine atoms onto a heterocyclic ring is through the conversion of hydroxyl or oxo groups. The key precursor for this compound would therefore be 1,7-naphthyridine-2,6-dione (which exists in tautomeric equilibrium with 2,6-dihydroxy-1,7-naphthyridine).

The synthesis of this precursor can be achieved through various cyclization strategies. Once the 1,7-naphthyridine-2,6-dione is obtained, the critical step is the dehydroxy-chlorination. This transformation is most commonly achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅) to enhance reactivity. indianchemicalsociety.com The reaction involves heating the dihydroxy precursor with an excess of the chlorinating reagent, which substitutes both hydroxyl groups with chlorine atoms to yield the target this compound.

Table 2: Proposed Synthetic Pathway for this compound

| Step | Starting Material | Reagents & Conditions | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Substituted Pyridine (B92270) Derivative | Cyclization reagents (e.g., malonic ester derivatives) | 1,7-Naphthyridine-2,6-dione | Formation of the core heterocyclic structure with oxygen functionalities. |

| 2 | 1,7-Naphthyridine-2,6-dione | Phosphorus oxychloride (POCl₃), heat | This compound | Conversion of hydroxyl/oxo groups to chloro groups. |

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency of the chlorination step is highly dependent on the reaction conditions. For the conversion of dihydroxy-naphthyridines and related heterocycles to their corresponding dichloro derivatives using POCl₃, several factors are critical:

Temperature and Reaction Time : These reactions typically require heating to reflux for several hours to ensure complete conversion. researchgate.net Inadequate heating can lead to incomplete reaction and a mixture of mono- and di-chlorinated products.

Reagents : While POCl₃ is the primary reagent, the addition of PCl₅ can facilitate the chlorination of less reactive substrates. indianchemicalsociety.com The use of an organic base like pyridine or dimethylformamide (DMF) can also be employed to catalyze the reaction or act as a solvent. researchgate.netnih.gov

Work-up Procedure : After the reaction, the excess POCl₃ must be carefully quenched, typically by pouring the reaction mixture over crushed ice. The product is then isolated by adjusting the pH to be alkaline and extracting with an organic solvent. researchgate.net Purity is often achieved through recrystallization or column chromatography. For large-scale preparations, solvent-free procedures using equimolar amounts of POCl₃ in a sealed reactor have been developed to improve safety and reduce waste. nih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. While specific green methods for this compound are not extensively documented, trends in the synthesis of related naphthyridines point towards more sustainable practices.

One significant development is the use of water as a reaction solvent. The Friedländer reaction for synthesizing 1,8-naphthyridines has been successfully performed in water, often with the aid of a biocompatible ionic liquid catalyst like choline (B1196258) hydroxide (B78521), eliminating the need for hazardous organic solvents. nih.gov Similarly, multi-component reactions (MCRs) performed "on-water" have been developed for the synthesis of complex fused 2,7-naphthyridine (B1199556) systems, featuring a short reaction time and reduced waste. researchgate.netnih.govrsc.org

Another green technique is the use of microwave irradiation, which can significantly reduce reaction times and energy consumption. For instance, the synthesis of 2,4-dihydroxy-1,8-naphthyridines has been achieved under solvent-free microwave conditions. researchgate.net Mechanochemical methods, such as grindstone chemistry, also represent a green approach by enabling solvent-free reactions at room temperature. dntb.gov.ua These methodologies, while demonstrated on other naphthyridine isomers, offer a clear path toward developing more environmentally benign syntheses of the 1,7-naphthyridine scaffold and its derivatives.

Flow Chemistry and Continuous Processing in Naphthyridine Synthesis Research

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, scalability, and reaction control. This technology is being increasingly explored for the synthesis of complex pharmaceutical intermediates, including naphthyridines.

Research has demonstrated the successful use of automated, continuous flow synthesis for producing various tetrahydronaphthyridine isomers. researchgate.net These processes often telescope multiple reaction steps, such as a photoredox-catalyzed hydroaminoalkylation followed by a palladium-catalyzed C-N bond formation, into a single continuous operation. researchgate.net

Flow chemistry has also been effectively applied to specific reaction types in naphthyridine synthesis. For example, a flow Suzuki-Miyaura process was established to create polyfunctionalized 1,5-naphthyridine (B1222797) derivatives with very short residence times (e.g., 10 minutes) and high yields. researcher.liferesearchgate.net By optimizing parameters such as temperature and flow rate, researchers can rapidly screen conditions and improve efficiency. researchgate.net These advancements indicate the high potential of flow chemistry to enable a more efficient, safer, and scalable production of this compound and other complex heterocyclic targets.

Reactivity Profiles and Mechanistic Studies of 2,6 Dichloro 1,7 Naphthyridine

Nucleophilic Aromatic Substitution Reactions at the Chloro Positions

The chlorine atoms at the 2- and 6-positions of the 1,7-naphthyridine (B1217170) ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone for the elaboration of the 2,6-dichloro-1,7-naphthyridine scaffold, allowing for the introduction of various functional groups. The electron-withdrawing nature of the nitrogen atoms in the bicyclic system enhances the electrophilicity of the carbon atoms bearing the chlorine atoms, facilitating attack by nucleophiles.

Common nucleophiles employed in these reactions include amines, alkoxides, and thiols, leading to the corresponding amino, alkoxy, and thioether derivatives. For instance, reactions with primary and secondary amines can yield mono- or di-substituted amino-1,7-naphthyridines, depending on the reaction conditions and the stoichiometry of the nucleophile. smolecule.com

Regioselectivity and Stereoselectivity Investigations

The substitution of the two chlorine atoms in this compound can proceed in a stepwise manner, raising the issue of regioselectivity in monosubstitution reactions. The relative reactivity of the C2 and C6 positions is influenced by both electronic and steric factors. The nitrogen atom at position 1 exerts a stronger deactivating effect on the adjacent C2 position compared to the effect of the nitrogen at position 7 on the C6 position. This can lead to preferential substitution at one position over the other.

Studies on related dichlorinated naphthyridine isomers, such as 2,6-dichloro-1,5-naphthyridine (B1582902), have shown that differential reactivity between the two chloro substituents can be achieved. For example, reaction with hydrazine (B178648) can selectively substitute one chlorine atom, demonstrating that electronic deactivation after the initial substitution can influence the reactivity of the remaining chlorine. In the case of 2,6-dichloropyridines, a related system, the regioselectivity of nucleophilic substitution has been shown to be influenced by the nature of other substituents on the ring and the solvent used. researchgate.net For this compound, the specific regioselectivity would depend on the interplay of these electronic effects and the nature of the attacking nucleophile.

Stereoselectivity is generally not a factor in the substitution reactions at the aromatic C2 and C6 positions themselves, as these carbons are not stereocenters. However, if the incoming nucleophile or other parts of the molecule contain stereocenters, the formation of diastereomers is possible.

Influence of Substituents on Reactivity

The reactivity of the chloro positions in this compound can be modulated by the presence of other substituents on the naphthyridine ring. Electron-withdrawing groups elsewhere on the ring system would be expected to further increase the electrophilicity of the carbon-chlorine bonds, thereby accelerating the rate of nucleophilic substitution. Conversely, electron-donating groups would decrease the reactivity.

For example, in a related system, 6,8-dichloro-3-(trifluoromethyl)-1,7-naphthyridine, the electron-withdrawing trifluoromethyl group enhances the electrophilic reactivity of the ring. vulcanchem.com Similarly, a nitrile group, as seen in 4,6-dichloro-1,7-naphthyridine-3-carbonitrile, also influences the reactivity of the chloro substituents. evitachem.com The steric bulk of substituents near the chloro positions can also play a significant role, potentially hindering the approach of a nucleophile and thus directing substitution to the less sterically encumbered position. researchgate.net

Electrophilic Aromatic Substitution Reactions on the Naphthyridine Ring System

Electrophilic aromatic substitution (EAS) on the 1,7-naphthyridine ring system is generally difficult. The nitrogen atoms in the heterocyclic rings are basic and tend to react with electrophiles, leading to N-alkylation or N-acylation rather than substitution on the carbon atoms of the ring. mdpi.com Furthermore, the electron-withdrawing nature of the two nitrogen atoms deactivates the aromatic ring towards electrophilic attack. The presence of two deactivating chloro substituents in this compound further diminishes the ring's reactivity in EAS reactions.

While direct electrophilic substitution on this compound is not a common synthetic strategy, modifications can sometimes be achieved through N-oxidation of the naphthyridine nitrogens. The resulting N-oxides can then activate the ring towards both electrophilic and nucleophilic additions at specific positions. mdpi.com However, specific studies on the electrophilic aromatic substitution of this compound are not widely reported.

Metal-Catalyzed Coupling Reactions Involving this compound

Metal-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of halo-heterocycles, and this compound is a suitable substrate for such transformations. These reactions offer a versatile means to form carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base, is a widely used method for forming C-C bonds. researchgate.net Dihaloheterocycles like 2,7-dichloro-1,8-naphthyridine (B19096) have been successfully employed in Suzuki-Miyaura reactions to synthesize diaryl- and dialkenyl-naphthyridines. thieme-connect.comresearchgate.net

For this compound, it is expected that both chlorine atoms can participate in Suzuki-Miyaura coupling reactions. By controlling the stoichiometry of the boronic acid and the reaction conditions, it may be possible to achieve either mono- or di-arylation/vinylation. The regioselectivity of the first coupling would be of interest. In related dihalonaphthyridines, such as 5,7-dichloro-1,6-naphthyridine, the first coupling has been observed to occur selectively at the 5-position. researchgate.net Similar regioselective behavior could potentially be exploited in the Suzuki-Miyaura coupling of this compound.

Table 1: Examples of Suzuki-Miyaura Coupling with Dichloronaphthyridine Derivatives

| Dichloronaphthyridine Substrate | Boronic Acid/Ester | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,7-Dichloro-1,8-naphthyridine | Arylboronic acid | Pd₂(dba)₃ / S-Phos | 2,7-Diaryl-1,8-naphthyridine | High | thieme-connect.comresearchgate.net |

| 5,7-Dichloro-1,6-naphthyridine | Arylboronic acid | Palladium(0) | 5-Aryl-7-chloro-1,6-naphthyridine (mono-arylation) | - | researchgate.net |

Sonogashira, Heck, and Stille Coupling Research

Other important palladium-catalyzed cross-coupling reactions, including the Sonogashira, Heck, and Stille couplings, are also applicable to dihalonaphthyridines.

The Sonogashira coupling allows for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orglibretexts.org This reaction would enable the introduction of alkynyl moieties at the 2- and/or 6-positions of the 1,7-naphthyridine ring, leading to conjugated enynes or arylalkynes.

The Heck reaction , which couples an alkene with an aryl or vinyl halide, could also be employed to introduce alkenyl substituents onto the this compound scaffold. vulcanchem.com

The Stille coupling utilizes an organotin reagent to couple with an organic halide. organic-chemistry.org This method has been used to elaborate 2,6-dichloro-1,5-naphthyridine into new bidentate and tridentate ligands. nih.gov Given the structural similarities, this compound would likely be a viable substrate for Stille coupling reactions as well, allowing for the introduction of a wide range of organic groups.

In addition to palladium, other transition metals like cobalt have been shown to catalyze cross-coupling reactions of halogenated naphthyridines with organomagnesium and organozinc reagents, offering alternative and sometimes more efficient pathways for functionalization. nih.govacs.org

Buchwald-Hartwig Amination Studies

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, serves as a significant method for the formation of carbon-nitrogen bonds. wikipedia.org This reaction has been effectively applied to various naphthyridine isomers, demonstrating its utility in synthesizing amino-substituted naphthyridines. While specific studies focusing exclusively on this compound are not extensively detailed in the provided results, the reactivity of similar dichloronaphthyridine systems provides valuable insights.

For instance, the palladium-catalyzed amidation of 2,7-dichloro-1,8-naphthyridine with primary amides has been successfully achieved using a catalyst system composed of Pd(OAc)₂, Xantphos, and K₂CO₃. acs.orgnih.gov This method allows for the synthesis of both symmetric and nonsymmetric 2,7-diamido-1,8-naphthyridines in yields ranging from 50-90%, showcasing good functional-group tolerance. acs.orgnih.gov Monoamidation of 2,7-dichloro-1,8-naphthyridine was also possible with good selectivity, although isolated yields were moderate. acs.orgnih.gov These findings suggest that a similar approach could be viable for the amination of this compound.

The general mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) species, followed by the addition of the amine, deprotonation, and subsequent reductive elimination to yield the aminated product. wikipedia.org The choice of ligand is crucial for the reaction's success. libretexts.org Ligands like Xantphos have been employed for the amination of chloronaphthyridines. acs.orgnih.govmdpi.com The development of various generations of catalyst systems has expanded the scope of this reaction to a wide range of amines and aryl coupling partners. wikipedia.org

Table 1: Buchwald-Hartwig Amination of Dichloronaphthyridine Derivatives

| Substrate | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| 2,7-Dichloro-1,8-naphthyridine | Pd(OAc)₂, Xantphos, K₂CO₃ | Symmetric and nonsymmetric 2,7-diamido-1,8-naphthyridines | 50-90% | acs.orgnih.gov |

| 2-Chloro-1,5-naphthyridines | Palladium catalyst, XantPhos | 2-Amino-1,5-naphthyridine derivatives | Not specified | mdpi.com |

Oxidation and Reduction Chemistry of the Naphthyridine Heterocycle

The oxidation and reduction of the naphthyridine core can lead to a variety of functionalized derivatives. The nitrogen atoms within the naphthyridine ring system can undergo oxidation to form N-oxides. For instance, the oxidation of thieno[b]-2,5-naphthyridines with m-chloroperbenzoic acid (m-CPBA) has been studied, resulting in the formation of the corresponding N-oxides. researchgate.net The selectivity of N-oxidation can be influenced by the position of the nitrogen atoms within the fused ring system. researchgate.net While direct studies on this compound are not specified, it is plausible that it could undergo N-oxidation at either the N1 or N7 position.

Reduction of the naphthyridine ring is also a possible transformation. For example, reduction reactions can yield dihydronaphthyridines. The choice of reducing agent would be critical in controlling the extent of reduction.

In a related context, the synthesis of tricyclic pyrimido[4,5-c] naphthyridones involved steps where the naphthyridine ring system underwent both oxidation and reduction. nih.gov Dehydrolactams were prepared through air oxidation and PtO₂-catalyzed dehydrogenation. nih.gov Conversely, reduction of lactams to the corresponding naphthyridines was achieved using borane. nih.gov These examples highlight the general reactivity of the naphthyridine scaffold towards oxidation and reduction.

Table 2: Oxidation and Reduction Reactions of Naphthyridine Derivatives

| Substrate | Reagent/Condition | Product Type | Reference |

|---|---|---|---|

| Thieno[b]-2,5-naphthyridines | m-Chloroperbenzoic acid (m-CPBA) | N-oxides | researchgate.net |

| Pyrimido[4,5-c] naphthyridone lactam | Air oxidation | Dehydrolactam | nih.gov |

| Pyrimido[4,5-c] naphthyridone lactam | PtO₂ | Dehydrolactam | nih.gov |

| Pyrimido[4,5-c] naphthyridone lactam | Borane | Naphthyridine | nih.gov |

Studies on Ring-Opening and Ring-Closing Transformations

Ring-opening and ring-closing reactions are fundamental transformations in heterocyclic chemistry, allowing for the synthesis of complex molecular architectures from simpler precursors. The synthesis of the naphthyridine skeleton itself is often achieved through ring-closing (cyclization) reactions. mdpi.com

One common method for forming the naphthyridine ring is the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a carbonyl compound containing an active methylene (B1212753) group. evitachem.com This approach has been adapted for the synthesis of various naphthyridine derivatives. evitachem.com Another strategy involves the thermal cyclization of appropriately substituted pyridine (B92270) derivatives.

A specific type of rearrangement known as the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism has been observed in related heterocyclic systems. mdpi.com This process involves the initial addition of a nucleophile to the heterocyclic ring, leading to ring opening. Subsequent intramolecular reactions then lead to the formation of a new ring system. mdpi.com For example, the thermal rearrangement of chromeno[2,3-b]pyridines in DMSO involves the opening of the pyran ring followed by cyclization to form hexahydrobenzo[b] Current time information in Bangalore, IN.bham.ac.uknaphthyridines. mdpi.com

While specific ring-opening studies on this compound were not found, the inherent reactivity of the azlactone ring, a related five-membered heterocycle, in ring-opening reactions is well-documented. rsc.org This suggests that under appropriate conditions, the pyridine rings of the naphthyridine system could potentially undergo ring-opening, especially after initial nucleophilic attack.

Table 3: Ring-Closing Methodologies for Naphthyridine Synthesis

| Reaction Type | Starting Materials | Product | Reference |

|---|---|---|---|

| Friedländer Annulation | o-aminoaryl aldehyde/ketone and a carbonyl compound | Naphthyridine derivatives | evitachem.com |

| Thermal Cyclization | Substituted pyridine derivatives | Naphthyridine derivatives | |

| ANRORC Rearrangement | Chromeno[2,3-b]pyridines | Hexahydrobenzo[b] Current time information in Bangalore, IN.bham.ac.uknaphthyridines | mdpi.com |

Derivatization Strategies for 2,6 Dichloro 1,7 Naphthyridine

Functionalization at the Chloro Positions

The two chlorine atoms at the C2 and C6 positions of the 1,7-naphthyridine (B1217170) core are prime sites for nucleophilic substitution and cross-coupling reactions, allowing for the introduction of a diverse range of functional groups.

Introduction of Amino and Alkoxy Groups

The chloro groups on 2,6-dichloro-1,7-naphthyridine can be readily displaced by nitrogen and oxygen nucleophiles to introduce amino and alkoxy moieties, respectively. These reactions are fundamental in modifying the electronic and steric properties of the naphthyridine core.

The synthesis of amino-substituted naphthyridines often involves the reaction of the dichlorinated precursor with various amines. For instance, the reaction with cyclic amines like pyrrolidine, piperidine, and azepane in absolute ethanol (B145695) leads to the formation of the corresponding amino-substituted products. mdpi.com Similarly, amination with ammonium (B1175870) hydroxide (B78521) can be employed to introduce amino groups. tandfonline.com These reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism.

The introduction of alkoxy groups can be achieved through similar nucleophilic substitution reactions with alkoxides. This strategy allows for the tuning of solubility and electronic properties.

Table 1: Examples of Amino Functionalization of Chloro-Naphthyridine Derivatives

| Starting Material | Reagent | Product | Reference |

| 7-Alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles | Pyrrolidine, Piperidine, or Azepane | 7-Alkyl-1-amino-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridines | mdpi.com |

| [15N2]2-Amino-6-bromo pyridine (B92270) | [15N]Ammonium Hydroxide, Cu powder | [15N2]2,6-Diaminopyridine | tandfonline.com |

Formation of Carbon-Carbon Bonds

Palladium-catalyzed cross-coupling reactions are powerful tools for creating new carbon-carbon bonds at the chloro positions of the 1,7-naphthyridine ring. The Suzuki-Miyaura and Sonogashira coupling reactions are prominently used for this purpose.

The Suzuki-Miyaura coupling involves the reaction of the dichloro-naphthyridine with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is highly versatile for introducing aryl and heteroaryl substituents. rsc.orgthieme-connect.com Research has shown that in dihalogenated naphthyridines, the regioselectivity of the coupling can often be controlled. For instance, in 5,7-dichloro-1,6-naphthyridine, the initial Suzuki coupling occurs selectively at the C5 position. researchgate.net

The Sonogashira coupling enables the introduction of alkyne functionalities by reacting the chlorinated naphthyridine with a terminal alkyne. walisongo.ac.idorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org Copper-free Sonogashira protocols have also been developed. These alkynyl-naphthyridines can serve as key intermediates for further transformations.

Table 2: Examples of Carbon-Carbon Bond Forming Reactions on Dihalo-Naphthyridines

| Starting Material | Coupling Partner | Reaction Type | Catalyst System | Product | Reference |

| 2,7-Dichloro-1,8-naphthyridine (B19096) | Arylboronic acid | Suzuki-Miyaura | Pd2(dba)3, S-Phos, K3PO4 | 2,7-Diaryl-1,8-naphthyridines | thieme-connect.com |

| 5,7-Dichloro-1,6-naphthyridine | Arylboronic acid | Suzuki-Miyaura | Pd(OAc)2, o-(di-tert-butylphosphino)biphenyl | 5-Aryl-7-chloro-1,6-naphthyridine | researchgate.net |

| Aryl or Vinyl Halide | Terminal Alkyne | Sonogashira | Palladium catalyst, Copper(I) cocatalyst, Amine base | Conjugated enynes and arylalkynes | organic-chemistry.org |

Functionalization at the Naphthyridine Ring System

Beyond the substitution of the chloro groups, the naphthyridine ring itself can be functionalized, offering further opportunities for structural diversification.

Direct C-H Functionalization Research

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic systems. nih.gov This approach avoids the pre-functionalization often required in traditional cross-coupling reactions. Research into the direct C-H functionalization of naphthyridines is an active area. For instance, palladium-catalyzed C-H activation/cyclization cascades have been utilized to construct complex polycyclic alkaloids containing a naphthyridine core. nih.gov Another approach involves direct deprotonation of acidic C-H bonds, which is particularly effective for electron-deficient heterocycles like naphthyridines. nih.gov

Introduction of Heteroatom-Containing Moieties

Heteroatoms can also be introduced directly onto the naphthyridine ring system through various synthetic methodologies. For example, the synthesis of furo[2,3-c]-2,7-naphthyridine derivatives has been achieved through domino heterocyclization reactions. enamine.net This involves the reaction of appropriately substituted pyridines with oxiranes, leading to the formation of a fused furan (B31954) ring. enamine.net Similarly, pyrazolo-fused 1,7-naphthyridines can be synthesized through multi-component reactions. rsc.orgacs.org

Design and Synthesis of Advanced Naphthyridine-Based Ligands

The derivatization of the this compound scaffold is often geared towards the synthesis of advanced ligands for coordination chemistry. The nitrogen atoms within the naphthyridine ring system are ideally positioned for chelating metal ions. researchgate.net

By strategically introducing functional groups at the chloro positions and on the ring itself, multidentate ligands can be created. These ligands can coordinate to one or more metal centers, leading to the formation of mono-, bi-, and polymetallic complexes. researchgate.netresearchgate.net For example, a 1,8-naphthyridine-based ligand, 2,7-[bis(2-pyridylmethyl)aminomethyl]-1,8-naphthyridine (BPMAN), has been synthesized to act as a dinucleating ligand, capable of binding two copper(II) ions in close proximity. researchgate.net The design of such ligands is crucial for developing catalysts for a variety of chemical transformations and for creating model systems for biological processes. researchgate.net

Advanced Characterization Methodologies in 2,6 Dichloro 1,7 Naphthyridine Research

High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., advanced NMR, HRMS, IR, Raman)

Spectroscopic methods are indispensable for the structural confirmation of 2,6-dichloro-1,7-naphthyridine and its analogues. Techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), Infrared (IR), and Raman spectroscopy provide complementary information about the molecular framework, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for determining the carbon-hydrogen framework. In derivatives of the 1,7-naphthyridine (B1217170) core, ¹H and ¹³C NMR spectra provide definitive data on the substitution patterns. For example, in studies of various 2,7-naphthyridin-1(2H)-one derivatives, distinct chemical shifts and coupling constants in ¹H NMR are used to confirm the positions of substituents on the heterocyclic rings. mdpi.com Similarly, ¹³C NMR is used to identify all carbon atoms, including quaternary carbons, within the molecule. mdpi.com While specific NMR data for this compound is not extensively published, data from related isomers like 2,7-dichloro-1,8-naphthyridine (B19096) show characteristic downfield shifts for the aromatic protons, with ¹H NMR signals observed at 8.63 ppm and 7.81 ppm in DMSO-d6. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of a molecule, which is crucial for determining its elemental composition. For naphthyridine derivatives, HRMS is routinely used to confirm the molecular formula of newly synthesized compounds with high precision. For instance, HRMS analysis of a 2,7-diphenyl-1,8-naphthyridine derivative confirmed its calculated mass of 282.11515 with an experimental finding of 282.11479. thieme-connect.com This level of accuracy is essential for distinguishing between isomers and confirming successful chemical transformations.

Infrared (IR) and Raman Spectroscopy are used to identify functional groups and probe the vibrational modes of the molecule. americanpharmaceuticalreview.com IR spectroscopy is particularly useful for identifying characteristic bond stretches, such as C=O, N-H, or C-N bonds in derivatives. mdpi.com For example, in a series of substituted 2,7-naphthyridines, IR spectra clearly showed absorption bands for nitrile (C≡N) groups around 2209-2219 cm⁻¹ and carbonyl (C=O) groups where applicable. mdpi.commdpi.com Raman spectroscopy provides complementary information, especially for symmetric non-polar bonds and ring vibrations, and has been used to study various naphthyridine complexes. researchgate.net FT-IR and Raman spectra were investigated for 2,6-dichloro-3-nitrobenzoic acid, a precursor used in the synthesis of some naphthyridine-based compounds. sigmaaldrich.com

| Technique | Information Provided | Example Application (on related compounds) |

| ¹H NMR | Proton environment, connectivity (J-coupling) | Confirms substitution patterns on the naphthyridine ring. mdpi.comchemicalbook.com |

| ¹³C NMR | Carbon skeleton, chemical environment of carbons | Identifies all carbon atoms, including those in the heterocyclic core. mdpi.com |

| HRMS | Exact mass, elemental formula confirmation | Verifies molecular formula of synthesized naphthyridine derivatives. thieme-connect.com |

| IR | Presence of functional groups (e.g., C=O, N-H, C≡N) | Identifies key functional groups in complex naphthyridine structures. mdpi.com |

| Raman | Symmetric bond vibrations, skeletal modes | Complements IR data, used in studies of naphthyridine-metal complexes. researchgate.net |

Single Crystal X-ray Diffraction Studies of this compound and its Derivatives

Single crystal X-ray diffraction is the most definitive method for establishing the three-dimensional structure of a crystalline solid. uni-muenchen.de This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, confirming the connectivity and stereochemistry of a molecule unambiguously.

| Parameter | Description | Example from a Naphthyridine Derivative Study rsc.org |

| Empirical Formula | The simplest whole-number ratio of atoms in the compound. | C₄₀H₂₆N₆O₄ |

| Crystal System | One of seven crystal systems to which a crystal lattice can be assigned. | Monoclinic |

| Space Group | Describes the symmetry of the crystal structure. | P2₁/c |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 19.4444(15) Å, b = 11.8049(10) Å, c = 14.1207(11) Å |

| Resolution | A measure of the level of detail observed in the diffraction pattern. | Data collected to θ = 28.30˚ |

The data obtained from these studies are crucial for understanding structure-activity relationships and for the rational design of new molecules with desired properties.

Advanced Chromatographic and Separation Techniques (e.g., UPLC, preparative HPLC)

The purification and analysis of this compound and its derivatives rely heavily on advanced chromatographic techniques. Ultra-Performance Liquid Chromatography (UPLC) and preparative High-Performance Liquid Chromatography (HPLC) are essential tools for monitoring reaction progress, assessing purity, and isolating target compounds. google.comshimadzu.com

UPLC systems, which use columns with smaller particle sizes (typically under 2 µm), offer higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. acs.org In the development of 1,7-naphthyridine-based kinase inhibitors, reactions were monitored by a UPLC-MS system, allowing for rapid and accurate assessment of reaction completion and byproduct formation. acs.org

Preparative HPLC is the method of choice for purifying compounds on a milligram to gram scale, which is necessary for obtaining sufficient material for further testing and characterization. warwick.ac.uk Various stationary phases (like C18) and mobile phase gradients are employed to achieve optimal separation. nih.gov For instance, crude products of naphthyridine derivatives have been purified by preparative HPLC using acidic conditions (water/acetonitrile with a formic or TFA modifier) to yield the final, high-purity compounds. google.comnih.gov

| Technique | Purpose | Typical Conditions for Naphthyridine Derivatives |

| UPLC-MS | Reaction monitoring, purity analysis | Column: Acquity UPLC BEH C18, 1.7 µm. Mobile Phase: Water/Acetonitrile gradient with acid or base modifier. acs.org |

| Preparative HPLC | Isolation and purification of final products | Column: Waters Sunfire C18, 5 or 10 µm. Mobile Phase: Water/Acetonitrile gradient with 0.1% TFA or 0.2% HCOOH. google.comnih.gov |

Spectroelectrochemical and Photophysical Studies

Investigating the electronic and optical properties of this compound is crucial for its potential use in materials science, such as in organic electronics. Spectroelectrochemistry and photophysical studies provide insight into how these molecules interact with light and electrical potentials. thieme-connect.de

Spectroelectrochemistry combines electrochemical methods with spectroscopy (typically UV-Vis) to study the spectral changes of a molecule as it undergoes oxidation or reduction. This provides information about the electronic structure of the molecule in different redox states. Such studies have been performed on various naphthyridine-containing systems, including dirhodium(II) complexes with bridging 1,8-naphthyridine (B1210474) ligands, to characterize their electronic properties. acs.org These techniques help in understanding the stability and electronic transitions of the radical ions formed.

Photophysical studies involve investigating the absorption and emission of light by a molecule. rsc.org This includes measuring UV-Vis absorption spectra, fluorescence emission spectra, and fluorescence quantum yields. While many naphthyridine derivatives are being explored for their fluorescent properties, the introduction of halogen atoms can sometimes quench fluorescence. researchgate.netnih.gov However, the dichloronaphthyridine core serves as a key building block for creating more complex, fluorescent molecules. For example, the photophysical properties of benzo[c] acs.orgnaphthyridin-4(3H)-ones, which can be synthesized from precursors related to the 1,7-naphthyridine scaffold, show that they are fluorophores that emit in the blue visible spectral region. researchgate.net The specific photophysical properties of this compound would depend on its unique electronic structure, which can be further tuned through derivatization.

Computational and Theoretical Investigations of 2,6 Dichloro 1,7 Naphthyridine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, especially using Density Functional Theory (DFT), are fundamental in characterizing the electronic structure and predicting the reactivity of 2,6-dichloro-1,7-naphthyridine. These calculations provide information on molecular orbitals, charge distribution, and various reactivity descriptors.

The electronic properties of the parent 1,7-naphthyridine (B1217170) (also known as 1,7-diazanaphthalene) scaffold have been explored using DFT. nih.gov Studies on a series of diazanaphthalenes revealed that the positions of the nitrogen atoms significantly influence the molecule's stability and aromaticity. nih.gov The introduction of two nitrogen atoms into the naphthalene (B1677914) core generally increases stability due to the electron-donating lone pairs enhancing resonance. nih.gov For 1,7-naphthyridine specifically, theoretical investigations focusing on aromaticity indices found it to be one of the most aromatic among the diazanaphthalene isomers, suggesting a high degree of electronic delocalization and stability. nih.gov

For this compound, the addition of two electron-withdrawing chlorine atoms to the heterocyclic frame is expected to profoundly impact its electronic properties. The chlorine atoms would lower the energy of the molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO), making the compound more susceptible to nucleophilic attack. This is a key feature of its reactivity, often exploited in synthesis.

Key computational descriptors for this compound have been calculated and are available in chemical databases. chemscene.com

Table 1: Calculated Physicochemical Properties of this compound

| Property | Value | Description |

|---|---|---|

| Molecular Formula | C₈H₄Cl₂N₂ | The elemental composition of the compound. chemscene.com |

| Molecular Weight | 199.04 g/mol | The mass of one mole of the compound. chemscene.com |

| TPSA (Topological Polar Surface Area) | 25.78 Ų | Represents the surface area of polar atoms, indicating potential for membrane permeability. chemscene.com |

| LogP | 2.9366 | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. chemscene.com |

| Hydrogen Bond Acceptors | 2 | The number of nitrogen atoms capable of accepting hydrogen bonds. chemscene.com |

| Hydrogen Bond Donors | 0 | The number of atoms capable of donating hydrogen bonds. chemscene.com |

DFT studies on related chloro-heterocycles have been used to analyze the HOMO-LUMO energy gap, which is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap typically implies higher reactivity. For this compound, the electron-withdrawing nature of the chlorine atoms would decrease the HOMO-LUMO gap, enhancing its role as an electrophile in chemical reactions.

Molecular Docking and Dynamics Simulations for Biological Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for exploring how a ligand, such as this compound or its derivatives, might interact with a biological target, typically a protein or enzyme. While specific docking studies for this compound are not widely published, extensive research on closely related naphthyridine derivatives demonstrates the utility of this approach in drug discovery.

The naphthyridine scaffold is a common pharmacophore, and computational studies are frequently used to predict binding modes and affinities. For example:

Derivatives of 2,7-naphthyridine (B1199556) have been investigated as inhibitors of phosphodiesterase-9 (PDE9), with molecular docking used to predict how the compounds bind within the enzyme's active site. smolecule.com

Substituted pyrazolo[3,4-c]-2,7-naphthyridines have been studied for their neurotropic activity, and docking simulations were performed against the GABA-A receptor to elucidate potential mechanisms of action. nih.gov

In cancer research, 8-amino-substituted 2-phenyl-2,7-naphthyridinone derivatives were evaluated as c-Kit and VEGFR-2 kinase inhibitors, where molecular docking provided insights into the binding interactions responsible for their inhibitory activity. mdpi.com

Similarly, 1,6-naphthyridine (B1220473) derivatives have been modeled as dual inhibitors of Fibroblast Growth Factor Receptor-1 (FGFR-1) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), with docking and MD simulations helping to rationalize structure-activity relationships. acs.org

These studies collectively show that the nitrogen atoms of the naphthyridine core are often crucial for forming key hydrogen bonds with amino acid residues in the target protein's active site. The chloro-substituents, as seen on this compound, can also form specific halogen bonds or occupy hydrophobic pockets, enhancing binding affinity and selectivity. smolecule.commdpi.com Therefore, it is highly probable that this compound itself would be a valuable scaffold for designing inhibitors targeting various enzymes, with its interaction profile being predictable through these computational methods.

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods are also employed to predict spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. Conformational analysis helps to understand the three-dimensional shape of a molecule, which is critical for its reactivity and biological activity.

This compound is a rigid, planar molecule due to its fused aromatic ring system. chemscene.com The number of rotatable bonds is zero, meaning it has a well-defined conformation without the complexity of multiple low-energy isomers.

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of computational chemistry. Methods exist for simulating the ¹H- and ¹³C-NMR spectra of substituted 2,7-naphthyridines based on incremental calculations from the parent compound. mdpi.com The chemical shifts of the ring protons and carbons are influenced by the electronic effects of substituents. For this compound, the two chlorine atoms would exert a significant deshielding effect on the adjacent protons and carbons, shifting their NMR signals to higher ppm values compared to the unsubstituted 1,7-naphthyridine. Quantum mechanical calculations can provide more precise predictions of these chemical shifts. mdpi.com

Mass spectrometry fragmentation patterns can also be rationalized using computational analysis. For the 2,7-naphthyridine ring system, a general fragmentation pathway involves the loss of HCN and C₂H₂, and the specific fragmentation of a derivative will also depend on the substituents. mdpi.com

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of chemical reactions, allowing researchers to map out entire reaction pathways, calculate activation energies, and determine the stability of intermediates and transition states. This is particularly valuable for understanding the reactivity of heterocyclic compounds.

While specific DFT studies on the reaction pathways of this compound are limited in the public literature, the principles are well-established from studies on related systems. The most important reactions of this compound involve the nucleophilic substitution of its chlorine atoms. DFT calculations can be used to model these reactions in detail.

For instance, DFT studies on other heterocyclic systems have been used to:

Investigate competing reaction pathways, such as the intramolecular aza-Diels-Alder versus an ene-type cyclization, showing how reaction conditions can favor one path over another by stabilizing different intermediates. pku.edu.cn

Elucidate unexpected reaction outcomes by calculating the barriers for different potential routes, thereby explaining product formation. ugent.be

Study rearrangement reactions, where calculations of the electronic structure of starting materials and protonated intermediates help to clarify the proposed mechanism. researchgate.net

In the context of this compound, DFT calculations could be used to compare the activation barriers for nucleophilic substitution at the C2 versus the C6 position, predicting the regioselectivity of a reaction. The calculations would model the formation of the Meisenheimer complex (the intermediate in nucleophilic aromatic substitution) and the subsequent loss of the chloride ion. Such theoretical studies can rationalize experimental observations and guide the design of synthetic strategies to create complex naphthyridine derivatives. mdpi.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,7-Naphthyridine |

| Naphthalene |

| tert-butyl 3-(6-chloro-3,4-dihydro-2,7-naphthyridin-2(1H)-YL)propanoate |

| Pyrazolo[3,4-c]-2,7-naphthyridines |

| 8-Amino-substituted 2-phenyl-2,7-naphthyridinone |

| 1,6-Naphthyridines |

| 2,2-dichloro-N-(chloromethyl)acetamides |

| 7-Aryloxazolo[5,4-b]pyridines |

Biological and Medicinal Chemistry Research Applications of 2,6 Dichloro 1,7 Naphthyridine Derivatives

Structure-Activity Relationship (SAR) Studies for Therapeutic Targets

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For 1,7-naphthyridine (B1217170) derivatives, these studies have been crucial in optimizing their potency and selectivity for various therapeutic targets.

Quantitative Structure-Activity Relationship (QSAR) models have been developed for 1,7-naphthyridine analogues to predict their inhibitory activity against key biological targets. For instance, studies on the inhibition of phosphatidylinositol-5-phosphate (B1243415) 4-kinase type-2 alpha (PIP4K2A), a target implicated in cancer, have utilized machine learning algorithms to correlate molecular descriptors with inhibitory concentration (IC₅₀) values. rsc.orgrsc.org These models help in identifying the structural features crucial for potent inhibition.

In the realm of neuroscience, SAR studies on axially chiral N-benzyl-N,7-dimethyl-5-phenyl-1,7-naphthyridine-6-carboxamide derivatives identified them as potent tachykinin NK1 receptor antagonists. acs.orgnih.gov Research pinpointed that the (R)-configuration at the bond experiencing restricted rotation and a specific stacking conformation between two phenyl rings are essential for high-affinity binding to the receptor. acs.orgnih.gov

Furthermore, SAR exploration of dihydroquinolizinone analogues, which include a pyrido[1,2-h] rsc.orgCurrent time information in Bangalore, IN.naphthyridine core, led to the discovery of potent Hepatitis B Virus (HBV) RNA destabilizers. acs.org These studies systematically modified different parts of the molecule to enhance antiviral potency and improve pharmacokinetic properties. For Tau imaging agents, SAR studies of imidazo[1,2-h] rsc.orgCurrent time information in Bangalore, IN.naphthyridine derivatives were conducted to optimize binding affinity and selectivity for neurofibrillary tangles. nih.govacs.org

The following table summarizes key SAR findings for various 1,7-naphthyridine derivatives:

Table 1: SAR Insights for 1,7-Naphthyridine Derivatives| Therapeutic Target | Core Structure | Key SAR Findings |

|---|---|---|

| PIP4K2A | 1,7-Naphthyridine | Machine learning models identified key molecular descriptors for inhibitory activity. rsc.orgrsc.org |

| Tachykinin NK1 Receptor | 1,7-Naphthyridine-6-carboxamide | (R)-atropisomerism and phenyl ring stacking are crucial for high-affinity binding. acs.orgnih.gov |

| HBV RNA | Pyrido[1,2-h] rsc.orgCurrent time information in Bangalore, IN.naphthyridine | Modifications to the core structure enhanced antiviral potency and pharmacokinetic profiles. acs.org |

| Tau Protein | Imidazo[1,2-h] rsc.orgCurrent time information in Bangalore, IN.naphthyridine | Substituent effects on the tricyclic core were studied to improve binding to Tau tangles. nih.govacs.org |

| Bacterial Topoisomerases | 1,5-Naphthyridine (B1222797) | Substitutions at C-2 (alkoxy, CN) and C-7 (halogen, hydroxyl) were found to be optimal for broad-spectrum antibacterial activity. nih.gov |

Investigations into Enzyme Inhibition and Receptor Binding

The 1,7-naphthyridine scaffold has proven to be a privileged structure for designing inhibitors of various enzymes and ligands for specific receptors. Its derivatives have been investigated for their ability to modulate the activity of several key biological targets.

Enzyme Inhibition:

Kinases: Derivatives of 1,7-naphthyridine have been identified as potent inhibitors of several kinases. For example, they show inhibitory activity against PIP4K2A, which is linked to tumor suppression. rsc.org Other studies have described 1,7-naphthyridine 1-oxides as novel and selective inhibitors of p38 Mitogen-Activated Protein (MAP) kinase, an enzyme involved in inflammatory responses. acs.org Additionally, certain derivatives have been investigated as inhibitors of Janus kinases (JAKs). google.com

Topoisomerases: Naphthyridine-based compounds are known to target bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. nih.govnih.gov This mechanism is the basis for the antibacterial activity of quinolone antibiotics, a class of compounds structurally related to naphthyridines.

Other Enzymes: Research has shown that 1,7-naphthyridin-8(7H)-one derivatives can act as inhibitors of Poly (ADP-ribose) polymerase 1 (PARP1) and cholinesterases (AChE and BChE), suggesting potential applications in cancer and neurodegenerative diseases, respectively.

Receptor Binding:

Tachykinin NK1 Receptor: As mentioned, specific 1,7-naphthyridine-6-carboxamide derivatives are potent antagonists of the tachykinin NK1 receptor. acs.orgnih.gov The (aR,S)-enantiomer of one such derivative exhibited an exceptionally low IC₅₀ value of 0.80 nM in a binding assay using human IM-9 cells. nih.gov

Metabotropic Glutamate (B1630785) Receptor 2 (mGluR2): Tetrahydro-1,7-naphthyridine-2-carboxamides have been synthesized as negative allosteric modulators (NAMs) for mGluR2, a target for treating neurological and psychiatric disorders. thno.org

The table below presents examples of 1,7-naphthyridine derivatives and their targeted enzymes or receptors.

Table 2: Enzyme and Receptor Targets of 1,7-Naphthyridine Derivatives| Derivative Class | Target | Biological Significance | IC₅₀/Activity |

|---|---|---|---|

| 1,7-Naphthyridine Analogues | PIP4K2A | Cancer Therapy | IC₅₀ range: 0.066 to 18.0 μM rsc.org |

| 1,7-Naphthyridine-6-carboxamides | Tachykinin NK1 Receptor | Neuroscience (e.g., antiemetic, anxiolytic) | IC₅₀ = 0.80 nM for the most potent isomer nih.gov |

| 1,7-Naphthyridine 1-Oxides | p38 MAP Kinase | Anti-inflammatory | Potent p38α inhibition acs.org |

| 1,7-Naphthyridin-8(7H)-ones | PARP1, Cholinesterases | Cancer, Neurodegenerative Diseases | Potent inhibition reported |

Research on Antimicrobial and Antiviral Activities

The naphthyridine core is famously associated with antimicrobial agents, most notably nalidixic acid (a 1,8-naphthyridine (B1210474) derivative), which was a precursor to the widely used fluoroquinolone antibiotics. nih.gov While much of the antimicrobial research has focused on the 1,8-naphthyridine isomer, the broader class of naphthyridines, including 1,7-naphthyridines, continues to be explored for anti-infective properties.

Antimicrobial Research: Studies on novel naphthyridine derivatives have demonstrated broad-spectrum antimicrobial activity. irjet.net The type and position of halogen atoms on the naphthyridine scaffold have been shown to significantly influence this activity. irjet.netresearchgate.net However, one review noted that, to date, no 1,7-naphthyridine derivative has been obtained that exhibits antimicrobial activity on its own. mdpi.com Instead, some 1,8-naphthyridine derivatives that lack direct antibacterial action have been found to potentiate the effects of existing antibiotics like fluoroquinolones against multi-resistant bacterial strains. mdpi.com

Antiviral Research: The 1,7-naphthyridine framework has served as a template for the development of novel antiviral agents.

Hepatitis B Virus (HBV): A dihydroquinolizinone analogue featuring a pyrido[1,2-h] rsc.orgCurrent time information in Bangalore, IN.naphthyridine structure, named AB-452, was identified as a potent HBV RNA destabilizer, representing a novel mechanism for treating chronic hepatitis B. acs.org

Hepatitis C Virus (HCV): A study highlighted that certain 6-chloro-1,7-naphthyridine (B1471590) derivatives were effective against HCV, inhibiting viral replication by interacting with viral proteins.

Studies on Anticancer and Antiproliferative Properties

The 1,7-naphthyridine scaffold is a promising platform for the development of new anticancer agents, with derivatives demonstrating a variety of mechanisms to inhibit tumor growth.

Enzyme Inhibition: As previously noted, the inhibition of kinases like PIP4K2A and MET by 1,7-naphthyridine derivatives is a key strategy in developing targeted cancer therapies. rsc.org Inhibition of PIP4K2A has been linked to the induction of apoptosis in tumor cells. rsc.org

Apoptosis Induction: Pyrazolo-naphthyridine derivatives have been investigated as pro-apoptotic agents in cervical and breast cancer cells. nih.gov Studies confirmed these compounds induce cell cycle arrest and apoptosis, mediated by increased oxidative stress and DNA damage. nih.gov

Antiproliferative Activity: A naturally occurring 1,7-naphthyridine alkaloid, Bisleuconothine A, has shown significant antiproliferative properties against several colon cancer cell lines by inhibiting the WNT signaling pathway and inducing cell cycle arrest. mdpi.com Furthermore, synthetic indeno Current time information in Bangalore, IN.researchgate.netnaphthyridines have exhibited cytotoxic effects against human breast, lung, and ovarian carcinoma cell lines, with their mechanism linked to the inhibition of Topoisomerase I. au.dk Fused bis-benzopyrrolo rsc.orgCurrent time information in Bangalore, IN.naphthyridine derivatives have also shown cytotoxicity against cancer cells while sparing non-cancerous cells. researchgate.net

The table below highlights some 1,7-naphthyridine derivatives with anticancer activity.

Table 3: Anticancer and Antiproliferative Activity of 1,7-Naphthyridine Derivatives| Derivative/Compound | Cancer Cell Line(s) | Mechanism of Action | IC₅₀ Values |

|---|---|---|---|

| Pyrazolo-naphthyridines | HeLa (Cervical), MCF-7 (Breast) | Apoptosis induction, G0/G1 cell cycle arrest, DNA damage nih.gov | Compound 5j : 8.9 µM (HeLa) nih.gov |

| Bisleuconothine A | SW480, HCT116, HT29, SW620 (Colon) | WNT pathway inhibition, G0/G1 cell cycle arrest mdpi.com | 1.8 µM (SW480) mdpi.com |

| Indeno Current time information in Bangalore, IN.researchgate.netnaphthyridines | BT 20 (Breast), A 549 (Lung), SKOV3 (Ovarian) | Topoisomerase I inhibition au.dk | Cytotoxic effects demonstrated au.dk |

Development of Fluorescent Probes and Imaging Agents

The rigid, planar structure and unique electronic properties of the 1,7-naphthyridine core make it an excellent scaffold for creating fluorescent molecules for various applications in biological imaging and diagnostics.

Fluorescent Probes: Derivatives such as 5-ethyl-5,6-dihydrobenzo[c] rsc.orgCurrent time information in Bangalore, IN.naphthyridin-4(3H)-ones have been developed as a new class of photostable fluorophores. researchgate.net These compounds emit light in the green region of the visible spectrum with significant quantum yields and can be used to visualize biological structures. researchgate.net Other naphthyridine derivatives have been designed as fluorescent probes sensitive to environmental changes, such as pH or the presence of specific biomolecules like thiols. The photophysical properties of 1,6-naphthyridin-7(6H)-ones make them suitable for development into fluorescent nucleoside analogues, which can be used to probe enzyme binding sites and nucleic acid interactions. mdpi.com

PET Imaging Agents: The 1,7-naphthyridine structure has been successfully incorporated into radiolabeled tracers for Positron Emission Tomography (PET), a powerful non-invasive imaging technique.

Neuroreceptor Imaging: Researchers have synthesized ¹¹C-labeled tetrahydro-1,7-naphthyridine-2-carboxamides for the PET imaging of metabotropic glutamate receptor 2 (mGluR2), a key target in the central nervous system. thno.org

Tau Imaging in Alzheimer's Disease: A significant advancement is the development of [¹⁸F]FPND-4, an aza-fused tricyclic derivative based on an imidazo[1,2-h] rsc.orgCurrent time information in Bangalore, IN.naphthyridine core. nih.govacs.org This tracer shows high affinity and selectivity for neurofibrillary tangles composed of the Tau protein, a hallmark of Alzheimer's disease. nih.govacs.org It exhibits desirable properties for a PET radiotracer, including good brain uptake and rapid clearance. acs.org

Ligand Design for Neuroscience Research

Beyond imaging, the 1,7-naphthyridine scaffold has been instrumental in designing ligands that interact with key targets in the brain, offering potential therapeutic avenues for neurological and psychiatric conditions.

Receptor Antagonists: As detailed earlier, derivatives of 1,7-naphthyridine have been meticulously designed to act as potent and selective antagonists for the tachykinin NK1 receptor, which is involved in pain, depression, and emesis. acs.orgnih.gov

Enzyme Inhibitors for Neurodegenerative Disease: The potential of 1,7-naphthyridine derivatives to inhibit cholinesterases and act as phosphodiesterase-4 (PDE-4) inhibitors points toward their utility in developing treatments for neurodegenerative diseases like Alzheimer's. evitachem.comacs.org

Modulators of Glutamate Receptors: The development of 1,7-naphthyridine-based negative allosteric modulators for the mGluR2 receptor provides a tool for studying the glutamate system and developing novel treatments for conditions like anxiety and schizophrenia. thno.org

Probes for Pathological Proteins: The creation of highly selective PET ligands for Tau protein aggregates, built upon the 1,7-naphthyridine framework, is a critical step forward in the diagnosis and monitoring of Alzheimer's disease and other tauopathies. nih.govacs.org

Applications in Materials Science and Supramolecular Chemistry

Development of Organic Light-Emitting Diode (OLED) Components

Naphthyridine derivatives are emerging as promising materials for organic light-emitting diodes (OLEDs) due to their inherent electronic properties. researchgate.net The nitrogen atoms within the aromatic system lend them electron-deficient characteristics, making them suitable for use as electron-transport materials (ETMs) and host materials in OLED devices. researchgate.netresearchgate.net

For instance, a series of 4,8-substituted 1,5-naphthyridines have been synthesized and shown to be thermally robust with high phase transition temperatures. These compounds exhibit blue fluorescence and possess electron affinities and ionization potentials that make them suitable for both electron-transport and hole-injecting/hole-transport layers in OLEDs. researchgate.net

In another study, sterically controlled 1,8-naphthyridine (B1210474) derivatives have been developed as deep-blue thermally activated delayed fluorescence (TADF) emitters. These materials have achieved high external quantum efficiencies (EQEs) of up to 17.6% in vacuum-processed OLEDs and 13.5% in solution-processed devices. scispace.com The strategic placement of methyl groups on the carbazole (B46965) donors linked to the naphthyridine core was found to influence the charge-transfer strength and enhance the TADF properties, leading to reduced delayed fluorescence lifetimes. scispace.com

Table 1: Performance of Naphthyridine-Based OLEDs

| Emitter | Host | Processing Method | Max. EQE (%) | Emission Color |

|---|---|---|---|---|

| tCz-ND | mCP | Vacuum | 17.6 | Deep-blue |

| MetCz-ND | mCP | Solution | 13.5 | Sky-blue |

Data sourced from a study on sterically controlled naphthyridines for OLEDs. scispace.com

Research on Photoactive and Optoelectronic Materials

The development of novel π-conjugated systems is a central focus in materials science, and naphthyridine derivatives have been explored for their potential in photoactive and optoelectronic applications. researchgate.net Their bis-lactam structure, analogous to the well-studied diketopyrrolopyrroles, makes them intriguing candidates for new electronic materials. researchgate.net

Research has focused on designing and synthesizing naphthyridinedione-based conjugated polymers. For example, a polymer known as P(NTDT-BDT) was created using a 3,7-dithiophen-2-yl-1,5-dialkyl-1,5-naphthyridine-2,6-dione (NTDT) acceptor unit and a benzo[1,2-b:4,5-b′]dithiophene (BDT) donor unit. researchgate.net This polymer demonstrated potential for use in organic solar cells. researchgate.net

Furthermore, the introduction of fluorine atoms into the polymer backbone, as seen in PNTD4T-2FB, has been shown to enhance the absorption coefficient and optimize crystallinity. This has led to polymer solar cells with a power conversion efficiency of 10.1% with a thick active layer. rsc.org

Self-Assembly and Supramolecular Architectures

The directional hydrogen-bonding capabilities of naphthyridine derivatives make them excellent candidates for constructing complex supramolecular assemblies. acs.org The nitrogen atoms in the naphthyridine ring can act as hydrogen bond acceptors, facilitating the formation of well-defined, non-covalent structures.

One notable example is the use of 2,7-diamido-1,8-naphthyridine (Napy) units in the creation of supramolecular graft copolymers. acs.org In this work, a polymer backbone with Napy side-groups was synthesized. These Napy units can then form quadruple hydrogen bonds with complementary 2-ureido-4[1H]-pyrimidinone (UPy) derivatives, allowing for the reversible grafting of side chains onto the main polymer. acs.orgrug.nl This approach opens the door to creating dynamic and responsive materials.

The formation of interlocked structures, such as catenanes, has also been achieved using naphthyridine-based ligands. A double-bridged tweezer-like ligand incorporating naphthyridyl spacers was synthesized and used in coordination-driven self-assembly with a platinum(II) acceptor to form a cyclic bis nih.govcatenane metallacage. nih.gov The formation of this intricate "infinity"-shaped topology was confirmed by X-ray crystallography and NMR spectroscopy. nih.gov

Polymer Chemistry Applications

2,6-Dichloro-1,7-naphthyridine and its isomers serve as versatile monomers and building blocks in polymer chemistry. The chloro-substituents provide reactive sites for various cross-coupling and substitution reactions, enabling the incorporation of the naphthyridine core into polymer backbones. nih.govgoogle.com

Conjugated polymers containing an indolo-naphthyridine-6,13-dione chromophore have been synthesized and characterized. osti.govscispace.com These polymers exhibit narrow band gaps, high crystallinity, and impressive n-type mobility, making them suitable for applications in organic electronics. osti.govscispace.com Theoretical analysis of these polymers has revealed that their rigid, non-planar geometries contribute to their high mobilities, challenging the conventional wisdom that backbone planarity is a prerequisite for high performance. osti.govscispace.com

The synthesis of 1,5-naphthyridine-based polymers has also been explored as a route to new functional materials for electronics. nih.gov These materials often utilize an alternating copolymer structure with electron-rich and electron-deficient units to narrow the band gap and enhance absorption of the solar spectrum, a key requirement for efficient organic photovoltaic devices. google.com

Table 2: Properties of Naphthyridine-Based Conjugated Polymers

| Polymer | Band Gap (eV) | Mobility (cm²/Vs) | Application |

|---|---|---|---|

| Indolo-naphthyridine-dione Thiophene Polymer | ~1.2 | >3 (n-type) | Organic Electronics |

| PNTD4T-2FB | - | 2.92 x 10⁻³ (hole) | Polymer Solar Cells |

Data compiled from studies on conjugated polymer electronics and polymer solar cells. rsc.orgosti.gov

Sensor Development Based on Naphthyridine Derivatives

The ability of the naphthyridine scaffold to bind with metal ions and other small molecules, often accompanied by a change in fluorescence or color, has been harnessed for the development of chemical sensors. nih.govscientific.net

A fluorescent chemosensor for the detection of zinc ions (ZnII) was developed using an N-Boc-L-proline modified 1,8-naphthyridine derivative. nih.govd-nb.info The fluorescence intensity of this sensor increased significantly in the presence of ZnII, providing a visual detection method. nih.govd-nb.info Notably, this sensor could distinguish ZnII from cadmium (CdII), which often interferes with zinc detection due to similar properties. nih.govd-nb.info

In another application, a 1,8-naphthyridine modified rhodamine B derivative was designed as a colorimetric sensor for copper ions (Cu2+). scientific.net This sensor exhibited a dramatic color change from colorless to magenta upon binding with Cu2+ in an aqueous solution. scientific.net The detection mechanism involves a ring-opening process in the rhodamine B moiety triggered by the complexation with copper. scientific.net

Furthermore, a water-soluble, donor-acceptor type fluorophore based on a 1,5-aminonaphthyridine framework has been shown to act as a sensor for various primary, secondary, and tertiary amines. nih.gov The presence of amines caused a significant bathochromic shift in the fluorescence of the sensor, which was attributed to the formation of an exciplex between the naphthyridine derivative and the amine. nih.gov

Coordination Chemistry of 2,6 Dichloro 1,7 Naphthyridine

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2,6-dichloro-1,7-naphthyridine as a ligand is not extensively documented in the literature. However, general methods for the synthesis of metal complexes with halogenated naphthyridine ligands can be inferred from related systems. Typically, the synthesis involves the reaction of a metal salt with the naphthyridine ligand in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and reaction time, can influence the coordination geometry and the final structure of the complex.

For instance, the synthesis of ruthenium(II) complexes with 2-phenyl-1,8-naphthyridine (B10842077) derivatives has been achieved by reacting the ligand with a ruthenium precursor in ethanol (B145695). mdpi.com The coordination mode of the naphthyridine ligand in these complexes was found to be sensitive to the presence of coordinating solvents like water. mdpi.com Similarly, the synthesis of 2,6-dichloro-1,5-naphthyridine (B1582902) has been reported, which could serve as a precursor for the synthesis of its metal complexes.

Ligand Binding Modes and Geometries

The 1,7-naphthyridine (B1217170) ring system offers several potential binding modes to a metal center. The two nitrogen atoms can act as a bidentate chelating ligand, forming a stable five-membered ring with the metal. Alternatively, it can act as a monodentate ligand, coordinating through one of the nitrogen atoms. The presence of the chloro substituents at the 2 and 6 positions can influence the electronic properties of the naphthyridine ring and, consequently, its coordination behavior.